9-Isopropyl-9H-carbazole

Description

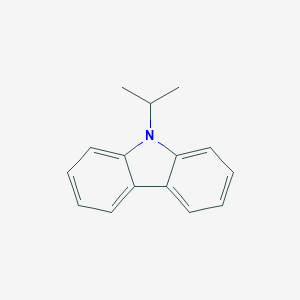

Structure

3D Structure

Properties

IUPAC Name |

9-propan-2-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZNNASZFXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061723 | |

| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-09-9 | |

| Record name | N-Isopropylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Isopropyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-isopropyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ISOPROPYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8E7ATK495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Isopropyl-9H-carbazole chemical properties and structure

An In-depth Technical Guide to 9-Isopropyl-9H-carbazole: Structure, Properties, and Applications

Introduction

This compound is an N-substituted derivative of carbazole, an aromatic heterocyclic compound. The carbazole scaffold, consisting of a central nitrogen-containing five-membered ring fused between two benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature impart excellent charge transport characteristics and photophysical properties.[2][3] The strategic substitution at the 9-position (the nitrogen atom) is a critical method for fine-tuning the molecule's physical and electronic properties, enhancing solubility, and modifying its biological activity.[2][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical structure, spectroscopic profile, physicochemical properties, synthesis, and key applications of this compound, grounding all claims in authoritative scientific literature.

Part 1: Molecular Structure and Spectroscopic Profile

The precise characterization of a molecule's structure and purity is paramount for any research and development application. This section details the fundamental structural and spectroscopic data for this compound.

Chemical Structure and Identifiers

The addition of the isopropyl group to the nitrogen atom of the carbazole core significantly impacts its steric and electronic properties compared to the parent molecule. This substitution enhances solubility in common organic solvents, a crucial factor for solution-based processing in organic electronics and for formulation in drug discovery.

| Identifier | Value | Reference |

| CAS Number | 1484-09-9 | [5][6] |

| Molecular Formula | C₁₅H₁₅N | [5][7] |

| Molecular Weight | 209.29 g/mol | [5][7][] |

| IUPAC Name | 9-propan-2-ylcarbazole | [] |

| SMILES | CC(C)n1c2ccccc2c3ccccc31 | [7] |

| InChIKey | LSZJZNNASZFXKN-UHFFFAOYSA-N | [7][][9] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity. The following data is synthesized from peer-reviewed literature.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The signals for this compound are highly characteristic. The symmetry of the isopropyl group results in a doublet for the six methyl protons and a septet for the single methine proton. The aromatic region shows signals corresponding to the 8 protons on the carbazole core.

| Nucleus | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| Isopropyl CH₃ | 1.72 (d, 6H, J = 7.2 Hz) | 20.8 |

| Isopropyl CH | 4.98 (m, 1H) | 46.7 |

| Aromatic C-H | 7.23-7.57 (m, 6H) | 110.0, 118.6, 120.4, 123.3, 125.4 |

| Aromatic C-H | 8.16 (d, 2H, J = 7.8 Hz) | |

| Aromatic Quaternary C | 139.5 |

Data synthesized from Majchrzak et al., 2016.[10]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak (M+•) is expected to be prominent.

| Technique | m/z (relative intensity %) | Interpretation |

| Electron Ionization (EI) | 209.2 (100) | Molecular Ion [M+•] |

| 194.4 (36) | Loss of methyl group [M-CH₃]⁺ |

Data synthesized from Majchrzak et al., 2016.[10]

IR spectroscopy identifies the functional groups present in a molecule. While a specific spectrum is not provided in the search results, the expected characteristic absorption bands for this compound include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1350-1250 cm⁻¹: C-N stretching.

Part 2: Physicochemical Properties and Synthesis

Understanding the physical properties and having a reliable synthesis protocol are essential for practical laboratory applications.

Physical Properties

The physical properties of this compound make it a stable, crystalline solid at room temperature.

| Property | Value | Reference |

| Melting Point | 120.5 - 120.7 °C | |

| Boiling Point | 348.2 °C at 760 mmHg | |

| Density | 1.05 g/cm³ | [] |

| Appearance | White solid | [10] |

Synthesis Protocol: N-Alkylation of Carbazole

A robust and high-yield synthesis of this compound is achieved through the N-alkylation of carbazole.[10] The following protocol is based on established literature, providing a self-validating system through clear steps and rationale.

Expertise & Experience Insight: The choice of a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is critical. Carbazole's N-H proton is weakly acidic, and the resulting anion has low solubility in a non-polar solvent like acetone. TBAB facilitates the transfer of the hydroxide base into the organic phase and the carbazole anion back, dramatically accelerating the reaction rate compared to a simple heterogeneous mixture.

Step-by-Step Methodology:

-

Reaction Setup: To a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add carbazole (15 g, 0.09 mol) and acetone (300 mL).

-

Reagent Addition: While stirring the solution, add isopropyl bromide (14 mL, 0.153 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and powdered potassium hydroxide (8 g, 0.144 mol).

-

Reaction Execution: Heat the mixture to reflux and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS analysis until the starting carbazole is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the acetone under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer with water to remove inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purification: a. Stir the crude residue with cold petroleum ether. b. Filter the resulting solid and dry under a high vacuum to yield this compound as a white solid. (Reported Yield: 96%).[10]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Development

The unique properties of the carbazole core, modulated by the N-isopropyl group, make this molecule a valuable building block in diverse high-technology and pharmaceutical fields.

Organic Electronics and Materials Science

Carbazole derivatives are fundamental components in organic electronics, prized for their thermal stability and efficient hole-transport properties.[2][3]

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole moiety facilitates the movement of positive charge carriers (holes), which is essential for the function of Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[11][12]

-

Host Materials for OLEDs: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters, particularly in blue OLEDs, preventing energy loss and enhancing device efficiency.[2][11]

-

Enhanced Processability: The N-isopropyl group serves a critical function by increasing the molecule's solubility and disrupting intermolecular packing. This improves film-forming properties, which is vital for creating the uniform, thin layers required in electronic devices fabricated via solution processing.[12]

-

Synthetic Intermediate: this compound is a precursor for more complex, π-conjugated systems. It can be readily brominated at the 3 and 6 positions, providing reactive handles for cross-coupling reactions (e.g., Suzuki coupling) to build larger oligomeric and polymeric materials with tailored electronic properties.[13][14]

Structure-Function Relationship Diagram:

Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Medicinal Chemistry

The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive compounds.[4]

-

Scaffold for Drug Discovery: N-substituted carbazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4]

-

Modulation of Lipophilicity: The isopropyl group is lipophilic ("fat-loving"), which can enhance the ability of a potential drug candidate to cross biological membranes, such as the blood-brain barrier or microbial cell walls. This property is crucial for reaching intracellular targets.[4]

-

Antimicrobial and Antifungal Potential: While specific studies on this compound are limited, numerous other N-substituted carbazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[4][15] This suggests that this compound is a promising starting point for the synthesis of new antimicrobial agents.

Conclusion

This compound is more than a simple derivative; it is a strategically modified building block that leverages the robust electronic properties of the carbazole core while enhancing its processability and tuning its physicochemical characteristics. Its well-defined synthesis and versatile reactivity make it a valuable intermediate for creating advanced materials for organic electronics. Furthermore, as a member of the biologically active N-substituted carbazole family, it holds significant potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and developmental workflows.

References

-

Majchrzak, M., Grzelak, M., & Marciniec, B. (2016). Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials. Organic & Biomolecular Chemistry, 14(38), 9073-9082. [Link][13][14]

-

Majchrzak, M., Grzelak, M., & Marciniec, B. (2016). Electronic Supplementary Information for Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. Royal Society of Chemistry. [Link][10]

-

ResearchGate. (n.d.). Synthesis of novel styryl- N -isopropyl-9 H -carbazoles for designing trans -conjugated regular silicon hybrid materials. Retrieved from ResearchGate. [Link][16]

-

Carbazoles Database. (n.d.). This compound. Retrieved from carbazoles.info. [Link][6]

-

PubChemLite. (n.d.). This compound (C15H15N). Retrieved from PubChemLite. [Link][9]

-

Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Materials, 14(21), 6394. [Link][2][17]

-

Wang, C., et al. (2018). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Chinese Journal of Chemistry, 36(8), 759-773. [Link][11]

-

Sharma, R., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(1), 16-31. [Link][4]

-

Al-Ostath, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(21), 7248. [Link][15]

-

Wikipedia. (n.d.). Carbazole. Retrieved from Wikipedia. [Link][1]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - this compound (C15H15N) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Carbazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 9-Isopropyl-9H-carbazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Isopropyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the applications of this compound, with a particular focus on its role as a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs). We will also discuss the broader pharmacological potential of the N-substituted carbazole scaffold, offering insights for professionals in drug discovery and development. The information presented herein is supported by authoritative sources and is intended to serve as a valuable resource for researchers and scientists working with this versatile compound.

Core Compound Identification and Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, where an isopropyl group is attached to the nitrogen atom. This substitution significantly influences the molecule's solubility, electronic properties, and solid-state morphology, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 1484-09-9 | [1] |

| Molecular Formula | C₁₅H₁₅N | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| IUPAC Name | 9-propan-2-ylcarbazole | [2] |

| Synonyms | N-Isopropylcarbazole, 9-Isopropylcarbazole | [2] |

| Appearance | White to beige solid/powder | [3] |

| Melting Point | 118-122 °C | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-alkylation of carbazole. The following protocol is a robust and efficient method for its preparation in a laboratory setting.[4]

Materials and Reagents

-

9H-Carbazole

-

Isopropyl bromide

-

Potassium hydroxide (KOH)

-

Tetra-n-butylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole in toluene.

-

Addition of Reagents: To the stirred solution, add powdered potassium hydroxide, tetra-n-butylammonium bromide (as a phase-transfer catalyst), and isopropyl bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with deionized water to remove inorganic salts. Separate the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Evaporate the dichloromethane under reduced pressure. Wash the resulting solid residue with cold petroleum ether and filter to obtain the pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and the aromatic protons of the carbazole ring system. The aromatic region will display a complex pattern of multiplets.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the two distinct carbons of the isopropyl group and the aromatic carbons of the carbazole core.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z = 209, corresponding to its molecular weight.[4][5] Fragmentation patterns may include the loss of a methyl group (M-15) or an isopropyl group (M-43).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for:

-

Aromatic C-H stretching (around 3050 cm⁻¹)

-

Aliphatic C-H stretching of the isopropyl group (around 2970-2870 cm⁻¹)

-

Aromatic C=C stretching (in the 1600-1450 cm⁻¹ region)

-

C-N stretching (around 1330 cm⁻¹)

Applications in Materials Science: The Rise of Carbazole Derivatives in OLEDs

Carbazole derivatives, including this compound, are extensively used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility stems from a combination of desirable properties:

-

High Triplet Energy: This makes them suitable as host materials for phosphorescent emitters, preventing non-radiative decay and enhancing device efficiency.

-

Good Hole-Transporting Properties: The carbazole moiety is electron-rich and facilitates the efficient transport of holes.[6][7]

-

Excellent Thermal and Morphological Stability: These properties contribute to the longevity and reliability of OLED devices.[7]

The isopropyl group in this compound enhances solubility, which is advantageous for solution-based processing of OLEDs, and can influence the molecular packing in the solid state, impacting charge transport.

Role of Carbazole Derivatives in OLEDs

Sources

- 1. scbt.com [scbt.com]

- 2. 9H-Carbazole, 9-(1-methylethyl)- | C15H15N | CID 73873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 9H-Carbazole, 9-(1-methylethyl)- [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. oled-intermediates.com [oled-intermediates.com]

Spectroscopic Characterization of 9-Isopropyl-9H-carbazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Isopropyl-9H-carbazole (CAS No. 1484-09-9), a key intermediate in organic synthesis and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a derivative of carbazole, a heterocyclic aromatic compound with significant applications in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and polymers. The introduction of an isopropyl group at the 9-position of the carbazole nitrogen modulates its electronic and physical properties. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research or development setting. This guide delves into the causality behind the experimental choices and provides a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is outlined below. The choice of a deuterated solvent with good solubility for the analyte and minimal interference in the spectral regions of interest is critical. Chloroform-d (CDCl₃) is a common and suitable choice.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. A brief vortex or sonication can be applied if necessary.

Instrument Parameters (Typical):

-

Spectrometer: 300 MHz or higher field strength for better resolution.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: Room temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32 (sufficient for good signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.16 | d | 2H | H-4, H-5 |

| 7.57 | d | 2H | H-1, H-8 |

| 7.4-7.5 (approx.) | t | 2H | H-2, H-7 |

| 7.2-7.3 (approx.) | t | 2H | H-3, H-6 |

| 4.8-5.0 (approx.) | sept | 1H | CH (isopropyl) |

| 1.67 | d | 6H | CH₃ (isopropyl) |

Data is synthesized from representative spectra of N-substituted carbazoles and may show slight variations based on experimental conditions.[5]

Interpretation:

-

The aromatic region (7.0-8.2 ppm) shows four distinct signals, consistent with the four different types of aromatic protons in the symmetric carbazole ring system. The downfield doublet at 8.16 ppm is assigned to the protons at positions 4 and 5, which are deshielded by the ring current and the nitrogen atom.

-

The upfield signals in the aromatic region are assigned to the remaining ring protons. The splitting patterns (doublets and triplets) arise from coupling with adjacent protons.

-

A septet in the range of 4.8-5.0 ppm is characteristic of a methine proton (CH) coupled to six equivalent protons, confirming the presence of the isopropyl group.

-

The doublet at 1.67 ppm integrates to six protons and is characteristic of the two equivalent methyl groups of the isopropyl moiety, which are split by the adjacent methine proton.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C-4a, C-4b |

| 125.4 | C-2, C-7 |

| 123.3 | C-4, C-5 |

| 120.4 | C-3, C-6 |

| 118.6 | C-1, C-8 |

| 110.0 | C-9a, C-8a |

| 46.7 | CH (isopropyl) |

| 20.8 | CH₃ (isopropyl) |

Data is based on reported values for N-isopropylcarbazole and may vary slightly.[5]

Interpretation:

-

The spectrum shows eight distinct signals, corresponding to the eight different types of carbon atoms in the molecule.

-

Six signals appear in the aromatic region (110-140 ppm), which is characteristic of the carbazole ring system. The quaternary carbons (C-4a, C-4b, C-9a, C-8a) are typically observed in this region.[3][6]

-

The signal at 46.7 ppm is assigned to the methine carbon of the isopropyl group.

-

The upfield signal at 20.8 ppm corresponds to the two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2970-2950 | C-H stretch (asymmetric) | Alkyl (CH₃) |

| 2870-2850 | C-H stretch (symmetric) | Alkyl (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1450-1370 | C-H bend | Alkyl (CH₃, CH) |

| 1330-1250 | C-N stretch | Aromatic amine |

| 750-720 | C-H out-of-plane bend | Ortho-disubstituted |

Interpretation:

-

Aromatic C-H Stretch: The presence of sharp absorption bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds of the carbazole ring.[9]

-

Aliphatic C-H Stretch: Strong bands below 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the isopropyl group.

-

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic carbazole core.

-

C-N Stretch: A distinct band in the 1330-1250 cm⁻¹ region is expected for the stretching of the C-N bond connecting the isopropyl group to the carbazole nitrogen.

-

C-H Bending: The strong absorption in the 750-720 cm⁻¹ range is a key indicator of the ortho-disubstitution pattern on the benzene rings of the carbazole moiety, corresponding to the out-of-plane bending of four adjacent hydrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.

Sample Introduction:

-

Direct Infusion: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is also useful for assessing purity.

Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z (relative intensity, %) | Assignment |

| 209 (100) | [M]⁺∙ (Molecular Ion) |

| 194 (36) | [M - CH₃]⁺ |

| 167 (base peak in some cases) | [M - C₃H₆]⁺∙ (Carbazole radical cation) |

Data based on reported values for N-isopropylcarbazole.[5][10]

Interpretation:

-

Molecular Ion Peak: The presence of a strong peak at m/z 209 confirms the molecular weight of this compound (C₁₅H₁₅N), which is 209.29 g/mol .[1][11] This is the most critical piece of information from the mass spectrum.

-

[M - CH₃]⁺ Fragment: A significant peak at m/z 194 corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group, a common fragmentation pathway for alkyl-substituted compounds. This results in a stable secondary carbocation.

-

Carbazole Fragment: A peak at m/z 167 is often observed and corresponds to the loss of propene (C₃H₆) via a McLafferty-type rearrangement or direct cleavage, resulting in the stable carbazole radical cation.[12]

Conclusion

The combined application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of this compound. ¹H and ¹³C NMR data elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. This comprehensive spectroscopic dataset is indispensable for ensuring the identity and purity of this compound in any scientific or industrial application.

References

- Majchrzak, M., Grzelak, M., & Marciniec, B. (2016).

- El-Azhary, A. A., Al-Omair, M. A., & Al-Amshany, Z. M. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. RSC Advances, 11(22), 13381-13393.

- Bree, A., & Zwarich, R. (1972). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Journal of Chemical Physics, 57(3), 903-911.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. [Link]

-

PubChem. (n.d.). 9H-Carbazole, 9-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-nitro-9-isopropyl-9H-carbazole. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C15H15N). [Link]

-

Nakamura, K., Inokuchi, Y., & Ebata, T. (2014). Infrared and Electronic Spectra of Radicals Produced from 2-Naphthol and Carbazole by UV-Induced Hydrogen-Atom Eliminations. The Journal of Physical Chemistry A, 118(45), 10445-10453. [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Sheffield. (n.d.). 13 Carbon NMR. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST. (n.d.). Carbazole. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

-

HSC Chemistry. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. [Link]

Sources

- 1. 9H-Carbazole, 9-(1-methylethyl)- | C15H15N | CID 73873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 9H-Carbazole, 9-(1-methylethyl)- [webbook.nist.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Carbazole [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 9-Isopropyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of 9-Isopropyl-9H-carbazole, specifically its melting and boiling points. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these characteristics. It offers detailed, field-proven methodologies for their determination, discusses the implications of these properties on material purity and application, and provides a foundational understanding of their significance in medicinal chemistry and materials science. This guide is structured to serve as a practical resource, bridging fundamental principles with advanced application-oriented insights.

Introduction to this compound

This compound, also known as N-isopropylcarbazole, is an aromatic heterocyclic organic compound. Its structure features a carbazole core with an isopropyl group attached to the nitrogen atom. The carbazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities due to its ability to intercalate with DNA and its favorable electronic properties.[1][2][3][4] The addition of the isopropyl group modifies the molecule's lipophilicity, solubility, and steric profile, which can significantly influence its biological activity and physicochemical behavior. A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, characterization, and formulation in potential therapeutic applications.[5]

Physicochemical Data of this compound

The fundamental physical properties of this compound are summarized below. These values are critical for a variety of laboratory and industrial applications, from quality control to the design of purification processes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | Santa Cruz Biotechnology |

| Molecular Weight | 209.29 g/mol | Santa Cruz Biotechnology |

| CAS Registry Number | 1484-09-9 | Santa Cruz Biotechnology |

| Melting Point | 120.9 °C | CAS Common Chemistry[6] |

| Boiling Point | 165-167 °C @ 3-5 Torr | CAS Common Chemistry[6] |

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[7] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[5][7]

Significance in Research and Drug Development

In the pharmaceutical industry, melting point determination is a fundamental analytical method for verifying the purity and identity of an active pharmaceutical ingredient (API).[5] A consistent and sharp melting point suggests a high degree of purity, which is a critical quality attribute for ensuring the safety and efficacy of a drug.[8] Furthermore, the melting point influences a compound's solubility and dissolution rate, which are key parameters in formulation development.[9]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point of this compound using a digital melting point apparatus, a common and accurate method in modern laboratories.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[10]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new capillary with the sample for an accurate measurement.

-

Set a slower heating rate of 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[11]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid particle melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.

-

Packed Sample Height: A small, well-packed sample minimizes the temperature gradient within the sample, contributing to a narrow and reproducible melting range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing a lag that could lead to an erroneously high and broad melting range.[11]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Section 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[6] The boiling point is highly sensitive to changes in atmospheric pressure; therefore, it is crucial to report the pressure at which the boiling point was measured, especially for determinations conducted under vacuum.

Significance in Research and Drug Development

Boiling point data is essential for the purification of liquid compounds through distillation. For a high-boiling point solid like this compound, vacuum distillation is often employed for purification to prevent thermal decomposition at atmospheric pressure. The boiling point at a reduced pressure provides the necessary parameters for setting up an effective purification process. In the context of drug development, while the final products are often solids, the boiling points of intermediates and reagents are critical for process chemistry and scale-up.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure. The following protocol describes a micro-scale method suitable for determining the boiling point of a small amount of a high-boiling liquid, which can be adapted for a molten sample of this compound under vacuum.

Materials:

-

This compound

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (one end sealed)

-

Thermometer

-

Thiele tube or oil bath

-

Heat-resistant mineral oil

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation:

-

Place a small amount (a few drops) of molten this compound into the small test tube.

-

Place the sealed-end capillary tube, open end down, into the test tube containing the liquid sample.

-

-

Apparatus Setup:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the oil within the Thiele tube. The oil level should be above the sample but below the top of the test tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.[12]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid at the ambient pressure.[12][13]

-

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube acts as a manometer, trapping the vapor of the substance. The rapid stream of bubbles signifies that the vapor pressure inside the capillary is equal to or greater than the external pressure.

-

Thiele Tube: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform temperature distribution around the sample and the thermometer, which is crucial for an accurate boiling point determination.

-

Recording on Cooling: The most accurate measurement is obtained upon cooling because at this point, the external pressure slightly exceeds the vapor pressure of the substance, causing the liquid to be drawn into the capillary. This provides a more precise indication of the equilibrium temperature.

Experimental Workflow for Micro Boiling Point Determination dot graph TD { A[Start: Place molten sample in a small test tube] --> B[Insert inverted sealed capillary tube]; B --> C[Attach to thermometer]; C --> D[Immerse in Thiele tube oil bath]; D --> E{Heat Thiele tube gently}; E --> F[Observe slow, then rapid stream of bubbles]; F --> G{Remove heat source}; G --> H[Observe as bubbling stops and liquid enters capillary]; H --> I[Record temperature]; I --> J[End: Recorded temperature is the boiling point];

}

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Melting point - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

A Comprehensive Technical Guide to the Synthesis of N-Isopropylcarbazole

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to N-isopropylcarbazole, a valuable heterocyclic compound with applications in materials science and as a building block in pharmaceutical research.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of established and modern synthetic methodologies. The guide emphasizes not only the procedural aspects but also the underlying chemical principles and practical considerations essential for successful synthesis.

Introduction to N-Isopropylcarbazole and its Synthetic Importance

Carbazole and its N-substituted derivatives are a class of aromatic heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. N-isopropylcarbazole, in particular, serves as a key intermediate in the synthesis of more complex molecules, including organic light-emitting diode (OLED) materials, and as a scaffold in medicinal chemistry. The isopropyl group can impart specific steric and electronic effects, influencing the molecule's solubility, crystal packing, and biological activity. Consequently, efficient and scalable synthetic routes to N-isopropylcarbazole are of paramount importance.

This guide will delve into the primary synthetic strategies for N-isopropylcarbazole, with a focus on direct N-alkylation, and will also explore modern cross-coupling methodologies that represent alternative, albeit more complex, approaches.

Primary Synthetic Pathway: Direct N-Alkylation of Carbazole

The most direct and widely employed method for the synthesis of N-isopropylcarbazole is the N-alkylation of carbazole with an isopropyl halide.[5][6][7] This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide.

Mechanistic Insights

The N-H bond of carbazole is weakly acidic (pKa ≈ 17), and therefore, a base is required to generate the more nucleophilic carbazolide anion.[8] The choice of base, solvent, and the potential use of a phase-transfer catalyst are critical parameters that influence the reaction's efficiency and yield. Common bases include strong inorganic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent, such as acetone or dichloromethane, which can solvate the cation of the base without interfering with the nucleophile.

To enhance the reaction rate and overcome solubility issues, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is often employed. The PTC facilitates the transfer of the hydroxide or carbazolide anion from the solid or aqueous phase to the organic phase where the alkylation reaction occurs.

Caption: General mechanism for the N-alkylation of carbazole.

Detailed Experimental Protocol

The following protocol for the synthesis of N-isopropylcarbazole is based on a literature procedure with a reported yield of 96%.[5]

Materials:

-

Carbazole

-

Isopropyl bromide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Acetone

-

Dichloromethane

-

Petroleum ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Celite®

Equipment:

-

Two-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Separatory funnel

-

'Flash' column chromatography setup

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and a magnetic stirring bar, dissolve carbazole (15 g, 0.09 mol) in acetone (300 mL).

-

Reagent Addition: While stirring and heating the solution to boiling, add isopropyl bromide (14 mL, 0.153 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and potassium hydroxide (8 g, 0.144 mol).

-

Reaction: Stir the reaction mixture at boiling point for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the mixture to room temperature and evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Extract the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate for 24 hours and then filter.

-

-

Purification:

-

Isolate the product using a 'flash' column system (glass filter G3, silica gel, Celite®) connected to a membrane pump.

-

Evaporate the excess solvent under vacuum.

-

Stir the residue with cold petroleum ether, filter, and dry under a high vacuum pump to obtain N-isopropylcarbazole as a white solid.

-

Yield: 96% (18 g)[5]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃; δ(ppm)): 1.75 (d, 6H, JHH = 6.9 Hz), 5.03 (m, 1H), 7.24 (d, 2H, JHH = 7.5 Hz), 7.57 (d, 2H, JHH = 9 Hz), 8.16 (d, 2H, JHH = 7.8 Hz).[5]

-

¹³C NMR (75 MHz, CDCl₃; δ(ppm)): 139.5, 125.4, 123.3, 120.4, 118.6, 110.0, 46.7, 20.8.[5]

-

MS (EI) (m/z (relat. int. %)): 209.2 (100) (M+·), 194.4 (36).[5]

-

Melting Point: 120.5-120.7°C.[5]

| Parameter | Value | Reference |

| Starting Material | Carbazole | [5] |

| Alkylating Agent | Isopropyl bromide | [5] |

| Base | Potassium hydroxide | [5] |

| Catalyst | Tetrabutylammonium bromide | [5] |

| Solvent | Acetone | [5] |

| Reaction Temperature | Boiling point of acetone | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | 96% | [5] |

Advanced Synthetic Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11][12] This reaction is renowned for its broad substrate scope and functional group tolerance.[9] In the context of N-isopropylcarbazole synthesis, this would involve the coupling of an aryl halide (or triflate) with isopropylamine.

Caption: Conceptual pathway for N-isopropylcarbazole synthesis via Buchwald-Hartwig amination.

Causality behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for the efficiency of the Buchwald-Hartwig amination.[11][13] These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, among others.[14][15][16] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of copper(I) salts with various ligands, allowing for milder conditions.[15][17][18] For the synthesis of N-isopropylcarbazole, this would involve the coupling of carbazole with an isopropyl halide, or more commonly, an aryl halide with isopropylamine in the presence of a copper catalyst.

Caption: Conceptual pathway for N-isopropylcarbazole synthesis via Ullmann condensation.

Causality behind Experimental Choices: The ligand in an Ullmann condensation plays a critical role in stabilizing the copper catalyst and facilitating the coupling reaction.[15] Diamines, such as 1,10-phenanthroline, or amino acids like L-proline are commonly used. The choice of base is also important, with inorganic bases like potassium carbonate being frequently employed.

Comparative Summary of Synthetic Pathways

| Pathway | Key Features | Advantages | Disadvantages |

| Direct N-Alkylation | Nucleophilic substitution of carbazole with an isopropyl halide. | High yield, straightforward procedure, readily available starting materials. | May require a phase-transfer catalyst for optimal results. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with isopropylamine. | Broad substrate scope, high functional group tolerance. | Requires an expensive palladium catalyst and specialized ligands. |

| Ullmann Condensation | Copper-catalyzed coupling of carbazole with an isopropyl halide or an aryl halide with isopropylamine. | Uses a less expensive copper catalyst. | Traditionally requires harsh conditions, though milder protocols are available. |

Conclusion

The synthesis of N-isopropylcarbazole is most efficiently achieved through the direct N-alkylation of carbazole with an isopropyl halide in the presence of a base and a phase-transfer catalyst. This method offers high yields and operational simplicity. For syntheses requiring high functional group tolerance or involving more complex substrates, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation provide powerful, albeit more costly and complex, alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the availability of starting materials.

References

- Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials. Organic & Biomolecular Chemistry.

- Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. Royal Society of Chemistry.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- EP0858995A1 - Process for the preparation of N-alkyl carbazoles.

-

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

-

Fluorescent Crystalloluminescence of N-Isopropylcarbazole. The Journal of Physical Chemistry B. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.. [Link]

- Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

On Water’’ Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

- EP2470503B1 - Method for synthesis of n-alkyl carbazole and derivatives thereof.

- US5393894A - Process for the preparation of N-ethylcarbazole.

-

Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]

- 3. EP2470503B1 - Method for synthesis of n-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Carbazole Scaffold: An Introduction to a Privileged Structure

An In-Depth Technical Guide to the 9H-Carbazole Core Structure

This guide provides a comprehensive technical overview of the 9H-carbazole core, a foundational heterocyclic scaffold in modern science. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core's structural, electronic, and chemical properties, explaining the causality behind its widespread utility and providing actionable experimental insights.

The 9H-carbazole is a tricyclic aromatic heterocycle, structurally defined by two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1][2] First isolated from coal tar in 1872, this seemingly simple molecule has proven to be a "privileged scaffold" in both medicinal chemistry and materials science.[3] Its rigid, planar structure and rich electronic nature are the foundations for a vast library of derivatives with applications ranging from potent anticancer agents to next-generation organic electronics.[3][4][5] This guide will dissect the fundamental characteristics that make the 9H-carbazole core an indispensable tool for scientific innovation.

Molecular Architecture and Structural Integrity

The defining feature of the 9H-carbazole core is its extensive π-conjugated system spread across the tricyclic framework. This delocalization of electrons imparts significant aromatic stability and results in a nearly planar molecular geometry, a critical attribute for its function in electronic materials.[5][6][7]

Caption: IUPAC numbering of the 9H-carbazole scaffold.

X-ray crystallography studies confirm the planarity of the carbazole system. For instance, in 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the maximum deviation from the plane is a mere 0.041 Å.[6][7] This rigidity is crucial for enabling efficient π-π stacking in the solid state, which facilitates charge transport in organic electronic devices.

| Property[2][8] | Value | Significance |

| Molecular Formula | C₁₂H₉N | Foundational composition. |

| Molar Mass | 167.21 g·mol⁻¹ | Basis for stoichiometric calculations. |

| Melting Point | 246.3 °C | High thermal stability. |

| Boiling Point | 354.7 °C | Low volatility. |

| Crystal System | Orthorhombic | Defines solid-state packing. |

| Planarity Deviation | Typically < 0.05 Å | Facilitates intermolecular interactions and charge transport. |

Electronic Landscape and Photophysical Behavior

The carbazole core is inherently electron-rich and functions as an effective p-type (hole-transporting) semiconductor.[4][5] This property is a direct consequence of the nitrogen lone pair's participation in the aromatic system, which enhances the highest occupied molecular orbital (HOMO) energy level.

Core Photophysical Characteristics:

-

Strong Luminescence: Carbazole derivatives are known for their high photoluminescence quantum yields (PLQY), making them excellent fluorophores.[5][9]

-

Tunability: The absorption and emission wavelengths can be precisely controlled through chemical modification at various positions on the core.[9][10]

-

High Triplet Energy (E_T_): Unsubstituted carbazole possesses a high triplet energy, which is a critical requirement for serving as a host material for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), preventing non-radiative energy loss.[9]

The electronic properties are highly sensitive to substitution. Attaching electron-donating groups (e.g., amines) or electron-accepting groups (e.g., nitriles, ketones) creates intramolecular charge transfer (ICT) character. This separation of charge in the excited state is a powerful strategy for tuning the emission color from the deep blue to the green and red parts of the spectrum.[10]

Caption: Donor-Acceptor system on a carbazole core for tuning emission.

Chemical Reactivity and Synthetic Access

The functionalization of the carbazole core is a well-established field, offering chemists precise control over the final molecule's properties. The reactivity is dictated by the electronic nature of the tricyclic system.

Caption: Regioselectivity of electrophilic substitution on the carbazole core.

N-Functionalization (Position 9): The proton on the nitrogen is weakly acidic and can be easily removed by a base. This makes the N9 position the most common site for initial modification, allowing for the introduction of alkyl, aryl, or functional groups that enhance solubility or tune electronic coupling.[11]

C-Functionalization (Electrophilic Aromatic Substitution): The electron-rich nature of the ring system makes it highly susceptible to electrophilic attack.

-

Positions 3 and 6: These are the most electronically activated positions and are the primary sites for reactions like halogenation, nitration, and Friedel-Crafts acylation.[4]

-

Positions 1 and 8: These positions are less reactive than 3 and 6 but can be targeted under specific conditions.

-

Cross-Coupling Reactions: Halogenated carbazoles (e.g., at the 3,6- or 2,7-positions) are invaluable precursors for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, multi-functional architectures.[12][13]

Exemplary Protocol: Synthesis of 3-Bromo-9-ethyl-9H-carbazole[8]

This protocol demonstrates a typical two-step process: N-alkylation followed by regioselective C-halogenation.

Step 1: N-Ethylation of 9H-Carbazole

-

System Setup: To a stirred solution of 9H-carbazole (1 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reagent Addition: Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield 9-ethyl-9H-carbazole.

Step 2: Bromination at the C3 Position

-

System Setup: Dissolve the 9-ethyl-9H-carbazole (1 eq.) from Step 1 in DMF.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature. The succinimide byproduct provides a self-validating visual cue as it is less soluble and may precipitate.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for the appearance of the monobrominated product and disappearance of the starting material.

-

Work-up: Pour the reaction mixture into a large volume of ice water. The product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like methanol to afford pure 3-bromo-9-ethyl-9H-carbazole as white, needle-like crystals.[8]

Key Applications: From Photonics to Pharmaceuticals

The unique combination of structural rigidity, electronic versatility, and synthetic accessibility has positioned the carbazole core at the center of numerous high-impact technologies.

A. Organic Electronics: The Heart of Modern Displays

Carbazole derivatives are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) for their exceptional charge transport properties and thermal stability.[5][14]

-

Host Materials: Their high triplet energy allows them to host phosphorescent guest emitters (which harvest up to 100% of electrical excitons) without quenching them, leading to highly efficient green, red, and blue OLEDs.[9][15][16]

-

Hole-Transport Layers (HTL): The inherent p-type nature of carbazole ensures efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[13][17]

-

Thermally Activated Delayed Fluorescence (TADF): Specially designed donor-acceptor carbazole molecules are central to TADF emitters, a leading technology for achieving high efficiency in metal-free OLEDs.[18]

Caption: Role of carbazole materials in a typical OLED device stack.

B. Medicinal Chemistry: A Scaffold for Bioactivity

The carbazole nucleus is found in numerous natural products and serves as a key pharmacophore in drug design.[19] Its planar structure allows it to intercalate with DNA, while its ability to form hydrogen bonds and engage in π-stacking enables potent interactions with enzyme active sites.[20]

-

Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[1] The natural product Ellipticine, for example, functions as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells.[3][20]

-

Neuroprotective Agents: The scaffold is used to design agents for treating neurodegenerative diseases like Alzheimer's.

-

Antimicrobial and Antiviral: A wide range of antibacterial, antifungal, and antiviral activities have been reported for carbazole-containing molecules.[1][19]

-

Cardiovascular and Antidiabetic Drugs: The well-known drug Carvedilol, a beta-blocker used to treat high blood pressure and heart failure, is a prominent example of a carbazole-based pharmaceutical.[21] Certain derivatives also show promise as antidiabetic agents.[21]

Conclusion

The 9H-carbazole core is a testament to the power of a well-defined molecular architecture. Its inherent properties—planarity, aromaticity, robust thermal stability, and rich, tunable optoelectronic character—make it an exceptionally versatile building block. From the vibrant pixels of next-generation displays to the intricate mechanisms of life-saving pharmaceuticals, the carbazole scaffold continues to be a source of profound scientific discovery and technological advancement. Future research will undoubtedly unlock even more sophisticated applications by leveraging novel synthetic methodologies to create increasingly complex and functional carbazole-based systems.

References

- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.

- Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Scientific.Net.

- CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.

- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Ningbo Inno Pharmchem Co.,Ltd..

- Synthesis and antimicrobial activities of 9 H-carbazole derivatives.

- Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review

- New conjugated carbazole derivatives: synthesis and photophysical properties c

- comparative analysis of the photophysical properties of carbazole deriv

- Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed.

- Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.

- Synthesis of new 9H-Carbazole deriv

- Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.

- (PDF) Synthesis of new 9H-Carbazole derivatives.

- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.

- The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. Ningbo Inno Pharmchem Co.,Ltd..

- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Ningbo Inno Pharmchem Co.,Ltd..

- The carbazole drug. ChemicalBook.

- The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing.

- Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. PubMed.

- Crystal structure of 3-(9H-carbazol-9-yl)- N0-[(E)-4-chlorobenzylidene]propanohydrazide.

- Carbazole. Wikipedia.

- Understanding the Properties and Uses of 9-Propyl-9H-carbazole. Ningbo Inno Pharmchem Co.,Ltd..

- Chemical structure of 9H‐carbazole and advances reported in its functionalization.

- Structural representation of 9H-carbazole (1).

- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.

- The structure of [9H-carbazole].

- 9H-carbazole. ChemBK.

- 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics.

- The Chemical Properties and Applications of 4-Bromo-9H-carbazole in Material Science. Ningbo Inno Pharmchem Co.,Ltd..

- Carbazoles: Role and Functions in Fighting Diabetes. MDPI.

- A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences.

- An In-depth Technical Guide on the Core Chemical Properties of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. Benchchem.

- Synthesis and electro-optical properties of carbazole derivatives with high band gap energy. Elsevier.

- Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). Cheméo.

- 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI.

Sources

- 1. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbazole - Wikipedia [en.wikipedia.org]

- 3. The carbazole drug_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 17. nbinno.com [nbinno.com]

- 18. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. echemcom.com [echemcom.com]

- 20. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 9-Isopropyl-9H-carbazole for Researchers, Scientists, and Drug Development Professionals